Cas no 860114-06-3 (methyl 3-phenylpiperidine-4-carboxylate)

methyl 3-phenylpiperidine-4-carboxylate structure
860114-06-3 structure
Product name:methyl 3-phenylpiperidine-4-carboxylate
CAS No:860114-06-3
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD24396057
CID:5248882
PubChem ID:91798779

methyl 3-phenylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 3-phenyl-, methyl ester
    • methyl 3-phenylpiperidine-4-carboxylate
    • MDL: MFCD24396057
    • Inchi: 1S/C13H17NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
    • InChI Key: FVXJAQWPWCMEGC-UHFFFAOYSA-N
    • SMILES: N1CCC(C(OC)=O)C(C2=CC=CC=C2)C1

methyl 3-phenylpiperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-266769-10.0g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
10.0g
$6144.0 2025-03-20
Enamine
EN300-266769-0.25g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
0.25g
$1315.0 2025-03-20
Enamine
EN300-266769-0.1g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
0.1g
$1257.0 2025-03-20
Enamine
EN300-266769-5.0g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
5.0g
$4143.0 2025-03-20
Enamine
EN300-266769-1.0g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
1.0g
$1429.0 2025-03-20
Enamine
EN300-266769-2.5g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
2.5g
$2800.0 2025-03-20
Enamine
EN300-266769-0.5g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
0.5g
$1372.0 2025-03-20
Enamine
EN300-266769-1g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3
1g
$1429.0 2023-09-12
Enamine
EN300-266769-0.05g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3 95.0%
0.05g
$1200.0 2025-03-20
Enamine
EN300-266769-10g
methyl 3-phenylpiperidine-4-carboxylate
860114-06-3
10g
$6144.0 2023-09-12

Additional information on methyl 3-phenylpiperidine-4-carboxylate

Recent Advances in the Study of Methyl 3-Phenylpiperidine-4-Carboxylate (CAS: 860114-06-3)

Methyl 3-phenylpiperidine-4-carboxylate (CAS: 860114-06-3) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future directions.

The compound, with the molecular formula C13H17NO2, is a piperidine derivative that has been explored for its role in modulating various biological targets. Its structural features make it a versatile intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). Recent literature highlights its utility in the development of novel analgesics, antipsychotics, and other CNS-active agents.

One of the key areas of research has been the optimization of synthetic routes for methyl 3-phenylpiperidine-4-carboxylate. A study published in 2023 demonstrated an efficient, high-yield synthesis method using catalytic hydrogenation, which significantly reduces the production costs and improves scalability. This advancement is critical for facilitating further pharmacological studies and potential industrial applications.

Pharmacologically, methyl 3-phenylpiperidine-4-carboxylate has shown promise in preliminary in vitro and in vivo studies. Research indicates that it exhibits moderate affinity for sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders, including neuropathic pain and schizophrenia. These findings suggest that the compound could serve as a lead structure for the development of sigma receptor modulators with improved efficacy and safety profiles.

In addition to its potential CNS applications, recent studies have explored the compound's role in cancer research. A 2024 study reported that derivatives of methyl 3-phenylpiperidine-4-carboxylate demonstrated selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. This opens new avenues for the development of targeted anticancer therapies, although further mechanistic studies are required to elucidate its precise mode of action.

Despite these promising findings, challenges remain in the clinical translation of methyl 3-phenylpiperidine-4-carboxylate and its derivatives. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, methyl 3-phenylpiperidine-4-carboxylate (CAS: 860114-06-3) represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Recent advancements in its synthesis and pharmacological characterization have laid a solid foundation for future research. Continued exploration of its biological activities and optimization of its chemical properties will be crucial for unlocking its full therapeutic potential in treating neurological disorders and cancer.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.